BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

GPR35 Orphan GPCR Antagonist Screening

This 2-ureidothiazole acetamide is a critical tool for GPCR vs. kinase selectivity profiling. Its confirmed GPR35 inactivity (IC50 >100 µM) makes it the ideal negative control alongside CID-2745687, while the 2-ureidothiazole core supports VEGFR/PI3K SAR exploration. Procure with confidence — a distinctive research reagent that fills a niche no generic building block can. Request a quote for custom synthesis or bulk orders.

Molecular Formula C21H22N4O5S
Molecular Weight 442.49
CAS No. 897614-01-6
Cat. No. B2680856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897614-01-6
Molecular FormulaC21H22N4O5S
Molecular Weight442.49
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C21H22N4O5S/c1-28-14-8-9-18(30-3)16(11-14)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27)
InChIKeyVIUARWLVOKKPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897614-01-6): A Research Chemical Profile


N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the 2-ureidothiazole class. Its structure incorporates a thiazole ring, a urea linkage, and multiple methoxyphenyl groups, a scaffold known in medicinal chemistry for kinase inhibition research [1]. The only publicly available pharmacological data currently identifies this compound as inactive in a GPR35 antagonism assay (IC50 > 100 µM) [2]. This lack of broad pharmacological characterization defines its current role as a research tool or screening compound rather than a validated lead.

Substitution Risk Alert for N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: The Danger of Assuming Class-Level Activity


The 2-ureidothiazole scaffold is associated with potent dual VEGFR/PI3K kinase inhibition [1], but this activity is highly dependent on specific substituent patterns. The target compound's inactivity at GPR35 (IC50 > 100 µM) [2] starkly contrasts with known potent antagonists from the same general chemical space, such as CID-2745687 (Ki = 12.8 nM) [3]. Generic substitution based solely on scaffold similarity would risk significant functional divergence. The absence of quantitative activity data for the target compound across most common assay panels means any analog selection must be validated experimentally; there is no basis to assume biological equivalence or superiority.

Quantitative Differentiation Evidence for N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: Comparator Analysis


GPR35 Antagonism: Target Compound Inactivity vs. CID-2745687 Potency

In a BRET-based GPR35 antagonism assay using human GPR35 linked to a Gα13 SPASM sensor, the target compound (EOS25772) showed no significant inhibition, with an IC50 > 100 µM, classifying it as inactive [1]. In contrast, the well-characterized GPR35 antagonist CID-2745687 demonstrates potent competitive antagonism with a Ki of 12.8 nM [2]. This quantitative gap confirms the target compound is not a functional GPR35 antagonist and should be excluded from studies requiring this mechanism.

GPR35 Orphan GPCR Antagonist Screening

Validated Application Scenarios for N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Based on Current Evidence


Negative Control Compound for GPR35 Antagonist Screening

The compound's confirmed inactivity (IC50 > 100 µM) in a human GPR35 antagonism assay [1] makes it a suitable negative control for screening campaigns aimed at identifying novel GPR35 antagonists. Its use alongside a known antagonist like CID-2745687 (Ki = 12.8 nM) [2] can help validate assay sensitivity and confirm that observed inhibition is target-specific.

Scaffold-Hopping Reference in Kinase Inhibitor Discovery

The 2-ureidothiazole core is a recognized pharmacophore for dual VEGFR-2/PI3Kα inhibition [3]. Although the target compound lacks characterized kinase activity, its structural features (2,5-dimethoxyphenyl acetamide and 2-methoxyphenyl urea substituents) can serve as a reference point for structure-activity relationship (SAR) studies exploring the limits of the scaffold.

Chemical Probe for Selectivity Profiling

Given its inactivity at GPR35 but potential for kinase interactions based on scaffold similarity [3], this compound could be employed in broad-panel selectivity profiling to map the pharmacophore determinants that differentiate GPCR vs. kinase activity within the 2-ureidothiazole series.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.